molecular formula C13H12O B15331905 2-(1-Methoxyvinyl)naphthalene

2-(1-Methoxyvinyl)naphthalene

Cat. No.: B15331905
M. Wt: 184.23 g/mol
InChI Key: IXXAVPHIOCGNAM-UHFFFAOYSA-N
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Description

2-(1-Methoxyvinyl)naphthalene is an organic compound featuring a naphthalene ring substituted with a methoxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxyvinyl)naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the electrophilic addition of methoxyvinyl groups to the naphthalene ring. This can be achieved through reactions involving organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic addition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methoxyvinyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives .

Scientific Research Applications

2-(1-Methoxyvinyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methoxyvinyl)naphthalene, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) upon activation by light. The compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which induces apoptosis in cancer cells. This process involves the interaction with cellular components, leading to oxidative stress and cell death .

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar structural properties but lacking the methoxyvinyl group.

    1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of a methoxyvinyl group.

    2-Vinylnaphthalene: Contains a vinyl group instead of a methoxyvinyl group.

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-(1-methoxyethenyl)naphthalene

InChI

InChI=1S/C13H12O/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3

InChI Key

IXXAVPHIOCGNAM-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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